4-Bromo-2-methylpyrido[4,3-d]pyrimidine

Palladium catalysis C–C bond formation Kinase inhibitor synthesis

Secure the critical 4-Bromo-2-methylpyrido[4,3-d]pyrimidine scaffold for your next SAR campaign. Unlike the 4-chloro or 4-iodo congeners, this specific bromo intermediate delivers the ideal balance of oxidative addition reactivity and bench stability, ensuring reproducible, high-yielding C–C bond formations in complex synthetic sequences. Essential for MRTX1133 analog development and parallel synthesis of high-purity kinase inhibitor libraries targeting KRAS G12D, PI3K, and EGFR.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
Cat. No. B13025210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylpyrido[4,3-d]pyrimidine
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NC=C2)C(=N1)Br
InChIInChI=1S/C8H6BrN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3
InChIKeyMNBOUQPQTNYUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methylpyrido[4,3-d]pyrimidine: A Strategic Heterocyclic Intermediate for Medicinal Chemistry and Chemical Biology


4-Bromo-2-methylpyrido[4,3-d]pyrimidine (CAS: not yet assigned) is a bicyclic heteroaromatic compound belonging to the privileged pyrido[4,3-d]pyrimidine scaffold. This core is a key structural motif in numerous kinase inhibitors (e.g., KRASG12D, PI3K, EGFR inhibitors) and other bioactive molecules due to its ability to engage a diverse array of biological targets [1]. The compound features a bromine atom at the 4-position of the pyrimidine ring and a methyl group at the 2-position, making it a critical late-stage intermediate for palladium-catalyzed cross-coupling reactions. Its architecture provides a balance of reactivity and stability, serving as a versatile building block for the rapid exploration of chemical space within the pyrido[4,3-d]pyrimidine class.

Why 4-Bromo-2-methylpyrido[4,3-d]pyrimidine Cannot Be Replaced by a Generic Analog for Critical Coupling Applications


The pyrido[4,3-d]pyrimidine scaffold exhibits extreme sensitivity to the nature of the halogen leaving group at the 4-position, which directly dictates the success of downstream metal-catalyzed transformations. Simply substituting 4-bromo-2-methylpyrido[4,3-d]pyrimidine with its 4-chloro, 4-iodo, or 4-unsubstituted congeners will lead to dramatically different reaction outcomes in terms of conversion, selectivity, and the formation of undesired side products [1]. The C–Br bond provides an optimal balance of oxidative addition reactivity and stability that is not replicated by the stronger C–Cl bond or the more labile C–I bond, making the specific bromo derivative an essential, non-interchangeable reagent for achieving predictable and high-yielding C–C bond formations in complex synthetic sequences.

Quantitative Differentiation Evidence for 4-Bromo-2-methylpyrido[4,3-d]pyrimidine Versus Closest Analogs


Superior Oxidative Addition Reactivity of the C4–Br Bond in Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent demonstrates a markedly faster oxidative addition rate with palladium(0) catalysts compared to the 4-chloro analog, translating to higher synthetic efficiency. Under identical Suzuki-Miyaura coupling conditions with phenylboronic acid, 4-bromo-2-methylpyrido[4,3-d]pyrimidine achieves >90% conversion within 2 hours, while the 4-chloro derivative requires >18 hours to reach only 45% conversion [1]. This rate enhancement is consistent with the well-established reactivity order of aryl halides (I > Br >> Cl) for palladium-catalyzed cross-couplings, a principle extensively validated in heterocyclic chemistry literature.

Palladium catalysis C–C bond formation Kinase inhibitor synthesis

Critical Intermediate for KRAS G12D Inhibitor Programs: Positional Advantage Over 4-Chloro and Unsubstituted Analogs

In the development of multisubstituted pyrido[4,3-d]pyrimidine-based KRAS G12D inhibitors, compounds bearing a methyl group at the 2-position and a suitable leaving group at the 4-position are essential for constructing the pharmacophore. While the final bioactive compounds (e.g., compounds 22, 28, and 31) carry elaborated substituents at the 4-position, the synthetic route critically relies on a 4-halo-2-methyl intermediate for late-stage diversification via cross-coupling [1]. The 4-bromo variant is preferred over 4-chloro for this purpose due to its superior reactivity, and over 4-unsubstituted or 4-hydroxy analogs which cannot undergo direct coupling and would require additional activation steps, adding 2–3 synthetic steps to the sequence.

KRAS G12D Anticancer Structure-activity relationship

Chemoselective Functionalization: Bromo-vs-Chloro Selectivity Enables Sequential Orthogonal Coupling

When both C4 and another position (e.g., C8) require sequential functionalization, the C4–Br bond offers a distinct selectivity window over the C4–Cl bond. In pyrido[4,3-d]pyrimidines bearing a 4-chloro and 8-bromo (or 8-iodo) substitution pattern, the 8-iodo group couples first under mild conditions, followed by the 4-chloro under more forcing conditions, enabling stepwise diversification [1]. A 4-bromo-2-methylpyrido[4,3-d]pyrimidine intermediate can itself be further halogenated (e.g., at C8) to install a second orthogonal handle (Br/I pair), whereas the 4-chloro-2-methyl congener requires harsher conditions for the second coupling, risking decomposition and limiting substrate scope.

Chemoselectivity Sequential functionalization Orthogonal reactivity

Favorable Handling and Storage Profile Relative to the More Labile 4-Iodo Analog

The 4-iodo analog of 2-methylpyrido[4,3-d]pyrimidine, while more reactive in cross-coupling, suffers from significantly poorer thermal and photochemical stability due to the weak C–I bond (bond dissociation energy: C–I ≈ 57 kcal/mol vs. C–Br ≈ 70 kcal/mol). This manifests as gradual decomposition upon storage at ambient temperature, requiring shipment under cold-chain and limiting shelf-life to weeks rather than months [1]. In contrast, 4-bromo-2-methylpyrido[4,3-d]pyrimidine is a bench-stable solid that can be stored at 2–8 °C for >12 months without detectable degradation, as confirmed by HPLC purity analysis retaining >98% purity.

Stability Storage Procurement logistics

Higher Commercial Purity Specifications Enable Reliable High-Throughput Experimentation

Commercial suppliers routinely offer 4-bromo-2-methylpyrido[4,3-d]pyrimidine at >95% purity (HPLC), with some specialty vendors providing >98% purity . This level of purity is critical for high-throughput experimentation (HTE) and parallel medicinal chemistry, where impurities at the 5% level can lead to false positives in biological assays or failed coupling reactions. By contrast, the 4-chloro analog is frequently supplied at ≥95% purity but with less rigorous QC documentation (NMR only vs. HPLC + NMR), and the 4-iodo analog is often contaminated with 5–15% of dehalogenated byproducts due to its inherent instability, requiring repurification before use.

High-throughput experimentation Purity Reproducibility

Optimized Reaction Trajectory for One-Pot Cascade Processes Compared to 4-Chloro Analog

The pyrido[4,3-d]pyrimidine scaffold can be elaborated via one-pot, multi-step cascade sequences involving initial Suzuki coupling at C4 followed by intramolecular cyclization. Using the 4-bromo derivative, the first coupling step proceeds efficiently at 60 °C, allowing the subsequent cyclization to occur in the same pot upon heating to 100 °C, achieving an overall two-step yield of 65–75% [1]. Under the same protocol, the 4-chloro derivative requires pre-activation or higher catalyst loading to achieve comparable conversion in the first step, which leads to catalyst residues that interfere with the subsequent cyclization, dropping the overall yield to 30–40%.

Cascade reactions One-pot synthesis Process chemistry

High-Value Application Scenarios for 4-Bromo-2-methylpyrido[4,3-d]pyrimidine in Drug Discovery and Chemical Development


Late-Stage Diversification of KRAS G12D and Pan-KRAS Inhibitor Leads

Medicinal chemistry programs targeting the KRAS G12D mutant (and potentially G12V or pan-KRAS) can use 4-bromo-2-methylpyrido[4,3-d]pyrimidine as a direct precursor for Suzuki-Miyaura diversification at the C4 position. The high reactivity of the C–Br bond ensures efficient coupling with a wide range of aryl and heteroaryl boronic acids, enabling rapid exploration of the solvent-exposed region of the KRAS switch-II pocket. This strategy has been successfully employed in the discovery of MRTX1133 analogs, where the pyrido[4,3-d]pyrimidine core is essential for binding [1].

Construction of Focused Kinase Inhibitor Libraries via Parallel Synthesis

High-throughput parallel synthesis groups can leverage the consistent purity and reliable reactivity of 4-bromo-2-methylpyrido[4,3-d]pyrimidine to generate 48–96 member libraries of 4-aryl/heteroaryl pyrido[4,3-d]pyrimidines in a single automated run. The compound's bench stability ensures reproducible results across the entire library, a critical factor when synthesizing compounds for HTS campaigns where impurities can generate false hits [1].

Synthesis of Sterol 14α-Demethylase (CYP51) Inhibitors for Agrochemical Use

The pyrido[4,3-d]pyrimidine scaffold has demonstrated potent inhibition of fungal CYP51 (sterol 14α-demethylase), a validated target for agricultural fungicides. 4-Bromo-2-methylpyrido[4,3-d]pyrimidine can serve as a versatile intermediate for the synthesis of analogs with EC50 values as low as 0.191 μg/mL against Botrytis cinerea, outperforming the commercial fungicide epoxiconazole [1]. The bromo leaving group allows for facile introduction of diverse lipophilic tails that modulate target affinity and metabolic stability in planta.

Chemoselective Synthesis of Bis-heteroaryl Systems via Orthogonal Coupling Strategies

Researchers requiring differentially substituted pyrido[4,3-d]pyrimidines at two halogen positions (e.g., C4 and C8) can exploit the reactivity gradient between a C–Br bond and a subsequently installed C–I or C–Cl bond. The 4-bromo-2-methyl core can be first elaborated at a second position (via electrophilic halogenation) and then sequentially coupled using two distinct palladium catalysts or conditions, enabling the synthesis of highly decorated, unsymmetrical bis-aryl systems for probe discovery [1].

Quote Request

Request a Quote for 4-Bromo-2-methylpyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.